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Compound of Interest

Compound Name: Gtp 14564

cat. No.: 8502738

Technical Support Center: GTP-14564

Welcome to the technical support center for GTP-14564. This resource is designed to assist
researchers, scientists, and drug development professionals in utilizing GTP-14564 effectively
in kinase assays. Below you will find troubleshooting guides and frequently asked questions
(FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQS)

Q1: What is the primary target and selectivity of GTP-145647

Al: GTP-14564 is a potent and selective inhibitor of class Il receptor tyrosine kinases (RTKS).
[1] Its primary targets include FMS-like tyrosine kinase 3 (FLT3), particularly the internal
tandem duplication mutant (ITD-FLT3), c-Kit, and c-Fms.[1][2] It also shows activity against
PDGFR at slightly higher concentrations.[1] GTP-14564 is highly selective and displays
minimal activity against a range of other kinases such as ERK1, ERK2, EGFR, MEK1, HER2,
Src, Abl, PKC, PKA, and Akt, with IC50 values greater than 10 uM for these kinases.[1]

Q2: What is the mechanism of action for GTP-145647?

A2: GTP-14564 functions as a tyrosine kinase inhibitor.[3] Like many kinase inhibitors, it is
understood to compete with ATP for binding to the kinase domain of its target enzymes.[4] By
occupying the ATP-binding site, it prevents the transfer of a phosphate group from ATP to the
kinase's substrate, thereby inhibiting the downstream signaling cascade.[4] This inhibition of
kinase activity can lead to the suppression of cell proliferation and the induction of apoptosis in
cells dependent on the targeted kinases.[5]
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Q3: We are observing a cellular phenotype that doesn't seem to be explained by the inhibition
of FLT3, c-Kit, or c-Fms. Could this be an off-target effect?

A3: While GTP-14564 is highly selective, observing an unexpected phenotype warrants further
investigation. Here are a few possibilities to consider before concluding it's a direct off-target
effect:

o Downstream Effects of On-Target Inhibition: The inhibition of a primary target like FLT3 can
have wide-ranging effects on cellular signaling that may not be immediately obvious. For
example, inhibiting ITD-FLT3 has been shown to be essential for STATS activation, while
wild-type FLT3 may primarily use the MAPK pathway.[2] The observed phenotype could be a
secondary or tertiary effect of disrupting the primary signaling axis.

o Concentration-Dependent Effects: While highly selective at its IC50 concentrations for
primary targets, using significantly higher concentrations of GTP-14564 could lead to the
inhibition of less sensitive kinases. It is crucial to perform dose-response experiments to
determine if the unexpected phenotype is only occurring at high concentrations of the
inhibitor.

e Cell Line Specificity: The genetic background and signaling network of your specific cell line
can influence its response to kinase inhibition. The phenotype you are observing might be
unique to the cellular context you are studying.

For guidance on how to experimentally distinguish between on-target and off-target effects,
please refer to the troubleshooting section below.

Kinase Inhibition Profile of GTP-14564

The following tables summarize the known inhibitory activity of GTP-14564 against various
kinases.

Table 1: Primary Targets and Potency
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Kinase Target IC50 (pM) Reference
c-Fms 0.3 [1]
c-Kit 0.3 [1]
FLT3 0.3 [1]
ITD-FLT3 0.3 [1]
PDGFRp 1.0 [1]

Table 2: Kinases with Low to No Activity

Kinase Target IC50 (pM) Reference
ERK1 > 10 [1]
ERK2 >10 [1]
EGFR > 10 [1]
MEK1 >10 [1]
HER2 > 10 [1]
Src >10 [1]
Abl > 10 [1]
PKC >10 [1]
PKA > 10 [1]
Akt > 10 [1]

Troubleshooting Guide

Problem: Unexpected cellular phenotype observed after treatment with GTP-14564.

This guide will help you determine if the observed phenotype is due to an on-target effect, a
direct off-target effect, or an experimental artifact.
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Figure 1: Troubleshooting workflow for unexpected phenotypes.

Experimental Protocols

Protocol 1: Western Blot for On-Target Validation

This protocol is designed to verify that GTP-14564 is inhibiting its intended target (e.g., FLT3) in
a cellular context by assessing the phosphorylation status of the kinase or its downstream
substrate (e.g., STATS).

Materials:

o Cell line expressing the target kinase (e.g., MV4-11 for ITD-FLT3)

o GTP-14564

o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

e Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-
STAT5)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

e Culture cells to approximately 80% confluency.

o Treat cells with a dose range of GTP-14564 (e.g., 0.1 uM, 0.3 uM, 1 uM, 10 uM) and a
vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).

o Lyse the cells on ice and quantify the protein concentration of the lysates.

o Separate 20-40 ug of protein lysate per lane by SDS-PAGE and transfer to a PVDF
membrane.

» Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room
temperature.
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Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at
4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

Detect the signal using a chemiluminescent substrate.

Strip the membrane and re-probe for the total protein (e.g., anti-total-FLT3) to confirm equal
loading.

Protocol 2: In Vitro Kinase Assay

This is a general protocol for an in vitro kinase assay to measure the direct inhibitory effect of

GTP-14564 on a purified kinase. Radiometric assays using [y-32P]ATP are a traditional and

robust method.

Materials:

Purified recombinant kinase (e.g., FLT3, c-Kit)
Kinase-specific substrate (e.g., a peptide substrate)
GTP-14564

Kinase reaction buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.5 mM
DTT)

[y-32P]ATP
ATP
Phosphocellulose paper or other capture method

Scintillation counter

Procedure:

Prepare a master mix containing the kinase buffer, DTT, and the kinase substrate.
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 Aliquot the master mix into reaction tubes.

o Add GTP-14564 at various concentrations to the tubes. Include a no-inhibitor control and a
no-enzyme control.

« Add the purified kinase to each tube (except the no-enzyme control) and pre-incubate for 10
minutes at 30°C.

« Initiate the kinase reaction by adding a mix of cold ATP and [y-32P]ATP. The final ATP
concentration should be at or near the Km for the specific kinase.

¢ Incubate the reaction at 30°C for a time determined to be in the linear range of the assay
(e.g., 20-30 minutes).

» Stop the reaction by adding a stop buffer (e.g., phosphoric acid).

e Spot a portion of the reaction mixture onto phosphocellulose paper.

o Wash the paper multiple times with phosphoric acid to remove unincorporated [y-32P]ATP.
e Measure the incorporated radioactivity using a scintillation counter.

o Calculate the percent inhibition for each concentration of GTP-14564 and determine the
IC50 value.
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Figure 2: Workflow for an in vitro radiometric kinase assay.

Signaling Pathway Context
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GTP-14564 primarily targets the FLT3 signaling pathway, which is crucial in hematopoietic cell
proliferation and survival. In acute myeloid leukemia (AML), an internal tandem duplication
(ITD) mutation in FLT3 leads to its constitutive activation and reliance on downstream pathways
like STATS for cell survival.
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Figure 3: Inhibition of the FLT3-STATS5 signaling pathway by GTP-14564.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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